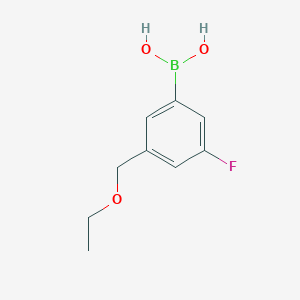

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid

CAS No.: 1704063-74-0

Cat. No.: VC2732841

Molecular Formula: C9H12BFO3

Molecular Weight: 198 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704063-74-0 |

|---|---|

| Molecular Formula | C9H12BFO3 |

| Molecular Weight | 198 g/mol |

| IUPAC Name | [3-(ethoxymethyl)-5-fluorophenyl]boronic acid |

| Standard InChI | InChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3 |

| Standard InChI Key | BYKKJGUAJCCDTC-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1)F)COCC)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1)F)COCC)(O)O |

Introduction

| Parameter | Information |

|---|---|

| CAS Number | 1704063-74-0 |

| Molecular Formula | C₉H₁₂BFO₃ |

| Molecular Weight | 198.00 g/mol |

| IUPAC Name | [3-(ethoxymethyl)-5-fluorophenyl]boronic acid |

| InChI | InChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3 |

| InChIKey | BYKKJGUAJCCDTC-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1)F)COCC)(O)O |

The compound's chemical structure features a benzene ring substituted with a fluorine atom at the 5-position, an ethoxymethyl group at the 3-position, and a boronic acid group. This unique combination of functional groups contributes to its specialized applications in synthetic chemistry.

Chemical Properties and Structural Characteristics

Physical Properties

The physical properties of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid influence its behavior in various chemical reactions and applications. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White to pale yellow crystalline powder |

| Molecular Weight | 198.00 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 49.7 Ų |

| Heavy Atom Count | 14 |

| Complexity | 168 |

Structural Features

The compound's structure includes several key functional groups that determine its reactivity and potential applications:

-

The boronic acid group (-B(OH)₂) at position 1 serves as a reactive site for various coupling reactions, particularly Suzuki coupling.

-

The fluorine atom at position 5 provides enhanced stability and modifies the electronic properties of the aromatic ring.

-

The ethoxymethyl group at position 3 contributes to the compound's solubility profile and serves as a potential site for further functionalization.

These structural elements collectively contribute to the compound's utility in organic synthesis and pharmaceutical development.

| Concentration | Volume Required for Different Weights |

|---|---|

| 1 mg | |

| 1 mM | 5.0505 mL |

| 5 mM | 1.0101 mL |

| 10 mM | 0.5051 mL |

Research Applications

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid has diverse applications in chemical research, particularly in the fields of pharmaceutical development, organic synthesis, and materials science.

Pharmaceutical Development

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. While we don't have specific information about the applications of (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid itself, similar fluorinated boronic acid compounds are known for:

-

Functioning as intermediates in the development of anti-cancer agents

-

Forming stable complexes with biomolecules, making them valuable in drug development pipelines

-

Potential antimicrobial applications, similar to other fluorinated boronic acid derivatives

Organic Synthesis Applications

The compound's primary value in organic chemistry stems from its utility in carbon-carbon bond formation reactions:

-

Suzuki coupling reactions: The boronic acid functionality enables efficient cross-coupling with aryl halides to form biaryl systems, which are common structural motifs in pharmaceuticals and agrochemicals.

-

The compound facilitates the creation of complex organic molecules used in agrochemicals and materials science applications.

-

The presence of the fluorine substituent can enhance the photophysical properties of resulting compounds .

Bioconjugation and Material Science

Beyond traditional synthetic applications, fluorinated boronic acids like (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid have potential in:

-

Bioconjugation techniques: The boronic acid functionality allows for selective binding to diols, making it useful in developing drug delivery systems and targeted therapies.

-

Development of fluorescent probes: The fluorine substitution enhances photophysical properties, making derivatives potentially suitable for biological imaging applications.

-

Material science research: These compounds can modify surface properties and enhance material performance in polymers and nanomaterials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume